molecular formula C18H19FN2O5S B2918326 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922058-19-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2918326
CAS RN: 922058-19-3
M. Wt: 394.42
InChI Key: BVFFJLMVUOKDNQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Effects : Novel compounds, including those related to the specified chemical structure, have been synthesized and tested for their anticancer effects. One such compound demonstrated significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. This indicates the potential of these compounds as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Application in Photodynamic Therapy

  • Photodynamic Therapy for Cancer : A study on benzoxazole derivatives related to the given compound demonstrated their potential for use in photodynamic therapy. These compounds showed high singlet oxygen quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Role in Medicinal Chemistry

  • Construction of Tetrasubstituted C‒F Stereocenters : In medicinal chemistry, compounds related to the specified structure have been used in the construction of tetrasubstituted C‒F stereocenters. These reactions demonstrated high yields and excellent diastereo- and enantioselectivities, highlighting their importance in synthesizing pharmacologically relevant structures (Li et al., 2019).

Cell Growth and Drug Sensitivity Assays

  • Application in Cell Growth Assays : Compounds with similar structures have been used in assays for evaluating cell growth and drug sensitivity. These assays are critical for determining the efficacy of potential therapeutic agents against various cell lines, including tumor cells (Cory et al., 1991).

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrases : Research has shown that compounds with similar structures are potent inhibitors of human carbonic anhydrases. These enzymes are therapeutically relevant, indicating these compounds' potential in treating conditions like glaucoma or edema (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-6-4-11(8-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFJLMVUOKDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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